Paulomycin B

Antibacterial susceptibility testing Gram-positive bacteria Natural product antibiotic

Paulomycin B (C33H44N2O17S, MW is a glycoside antibiotic first isolated from Streptomyces paulus strain 273 and later identified in multiple Streptomyces species including S. albus G and J1074.

Molecular Formula C33H44N2O17S
Molecular Weight 772.8 g/mol
Cat. No. B15567904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePaulomycin B
Molecular FormulaC33H44N2O17S
Molecular Weight772.8 g/mol
Structural Identifiers
InChIInChI=1S/C33H44N2O17S/c1-8-17(35-12-53)31(43)52-25-19(11-47-16(6)36)50-28(32(44)10-18(37)23(34)22(27(32)39)29(40)41)24(38)26(25)51-21-9-20(46-7)33(45,14(4)48-21)15(5)49-30(42)13(2)3/h8,13-15,19-21,24-26,28,34,38-39,44-45H,9-11H2,1-7H3,(H,40,41)/b17-8-,34-23?/t14-,15+,19-,20-,21-,24-,25-,26+,28-,32-,33+/m1/s1
InChIKeyMXSSKXQZXUFIJA-XXBOEKOLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Paulomycin B: Technical Baseline, Chemical Identity, and Procurement Profile for Research Antibiotic Selection


Paulomycin B (C33H44N2O17S, MW 772) is a glycoside antibiotic first isolated from Streptomyces paulus strain 273 and later identified in multiple Streptomyces species including S. albus G and J1074 [1] [2]. It belongs to the paulomycin family of isothiocyanate-containing natural products that exhibit activity primarily against Gram-positive bacteria [1]. Paulomycin B differs from its congener Paulomycin A (C34H46N2O17S, MW 786) by the absence of a single -CH2- group in the acyl side chain, a structural distinction that influences chromatographic behavior and may affect biological properties [1] [3]. The compound serves as both a research tool for studying isothiocyanate antibiotic mechanisms and as a key synthetic intermediate for generating semisynthetic derivatives with modified stability and activity profiles [4] [5].

Why Paulomycin B Cannot Be Interchanged with Paulomycin A or Other Class Analogs: Procurement-Risk Considerations


Generic substitution within the paulomycin family is scientifically invalid due to three documented factors. First, Paulomycin B possesses a distinct molecular formula (C33H44N2O17S) versus Paulomycin A (C34H46N2O17S), differing by a -CH2- group that alters chromatographic retention, mass spectral fragmentation, and potentially target binding [1]. Second, the natural production ratio of Paulomycin A to Paulomycin B varies across different Streptomyces strains and fermentation conditions, meaning that crude extracts or poorly characterized mixtures cannot be assumed to contain consistent B-component content [2]. Third, Paulomycin B undergoes spontaneous degradation to the antibacterially inactive paulomenol B via intramolecular rearrangement of the paulic acid isothiocyanate moiety—a stability limitation that must be accounted for in experimental design and that differs from the degradation kinetics of Paulomycin A [3]. These factors collectively mandate that procurement specifications include verified purity of the B component and documented stability parameters; substitution with uncharacterized paulomycin mixtures introduces uncontrolled variables that compromise experimental reproducibility.

Paulomycin B Product-Specific Quantitative Evidence Guide: Verified Differential Data Against Closest Analogs


Gram-Positive Antibacterial Activity of Paulomycin B: Cross-Study Comparison with Paulomycin A and New Paulomycins

Paulomycin B demonstrates activity primarily against Gram-positive bacteria, comparable to Paulomycin A within the limitations of published qualitative data [1]. The new paulomycins (A2, C, D, E, F) isolated from the same producer strain were reported to be 'highly active mainly against Gram-positive organisms,' with Paulomycin B serving as the reference standard for this class-level activity determination [2]. Notably, the thiazole-containing paulomycin derivatives (compounds 1-4) were found to exhibit lower antibiotic activity than Paulomycins A and B against Gram-positive bacteria, establishing Paulomycin B as the higher-activity benchmark among structurally related analogs [3]. Direct, head-to-head MIC values for Paulomycin B versus Paulomycin A are not reported in the accessible primary literature; the comparison relies on class-level inference and cross-study qualitative assessments.

Antibacterial susceptibility testing Gram-positive bacteria Natural product antibiotic

Paulomycin B Resistance Profile: Verified Activity Against Multi-Drug Resistant Staphylococcus aureus

Paulomycin B exhibits inhibitory activity against Staphylococcus aureus strains resistant to penicillin, streptomycin, neomycin, and macrolide antibiotics . This multi-drug resistant (MDR) profile specificity has been consistently documented across multiple authoritative sources . While the activity is characterized as 'mild' relative to modern clinical antibiotics, the documented efficacy against MDR strains establishes Paulomycin B as a valuable tool compound for resistance mechanism studies [1]. This resistance-bypassing property differentiates Paulomycin B from many first-line antibiotics that are inactivated by common Gram-positive resistance determinants.

Multi-drug resistance MRSA research Antibiotic resistance

Paulomycin B as Synthetic Precursor: Semisynthetic Derivatization to Paldimycins and Antibiotics 273a2

Paulomycin B reacts with N-acetyl-L-cysteine to yield the semisynthetic antibiotics paldimycin B (273a1 beta) and antibiotic 273a2 beta, demonstrating its utility as a defined molecular scaffold for derivatization [1]. The reaction with N-acetyl-L-cysteine occurs via addition to the isothiocyanate moiety of the paulic acid portion [1]. This synthetic accessibility to generate structurally defined derivatives—with chromatographic (TLC, HPLC) and physicochemical properties identical to naturally produced counterparts—positions Paulomycin B as a critical intermediate for generating research tool compounds with potentially modulated properties [2]. Notably, Paulomycin B itself degrades spontaneously to the inactive paulomenol B, whereas the semisynthetic adducts (thiazole-containing derivatives) exhibit enhanced structural stability [3].

Semisynthetic antibiotic Natural product derivatization Medicinal chemistry

Paulomycin B Stability Profile: Degradation to Inactive Paulomenol B vs. Stabilized Analogs

Paulomycin B undergoes spontaneous degradation to the antibacterially inactive paulomenol B via intramolecular rearrangement of the paulic acid isothiocyanate moiety [1]. This instability is an intrinsic property shared with Paulomycin A (which degrades to paulomenol A) and represents a documented limitation for applications requiring extended compound stability [2]. Research aimed at improving stability through chemical modification has demonstrated that palsimycins A, B, C, and D—derived from addition reactions at the paulic acid moiety—exhibit enhanced acid-base stability compared to the parent paulomycins A and B under identical conditions [3]. Similarly, thiazole-containing paulomycin derivatives (compounds 1-4) showed greater stability in culture than paulomycins A and B, with the thiazole heterocycle preventing the degradation pathway [1].

Antibiotic stability Degradation kinetics Natural product chemistry

Paulomycin B Best Research and Industrial Application Scenarios: Procurement Guidance Based on Quantitative Evidence


Resistance Mechanism Studies in Multi-Drug Resistant Gram-Positive Bacteria

Paulomycin B is specifically indicated for in vitro studies investigating alternative antibacterial mechanisms against Gram-positive pathogens resistant to standard-of-care antibiotics. As documented in Section 3, Paulomycin B retains inhibitory activity against Staphylococcus aureus strains resistant to penicillin, streptomycin, neomycin, and macrolide antibiotics . This resistance-bypassing property makes Paulomycin B a valuable positive control and probe compound in studies of multi-drug resistance mechanisms, particularly where the goal is to identify structure-activity features that evade common Gram-positive resistance determinants. Researchers should note that the activity level is characterized as mild; the compound is best employed as a mechanistic probe rather than a candidate for direct therapeutic development [1].

Semisynthetic Derivatization to Access B-Series Paulomycin Analogs

Paulomycin B is an essential starting material for generating the B-series of semisynthetic paulomycin derivatives, specifically paldimycin B and antibiotic 273a2 beta, through reaction with N-acetyl-L-cysteine . Because Paulomycin A yields the structurally distinct A-series derivatives differing by a single -CH2- group, procurement of the authentic B component is mandatory for researchers seeking to generate the complete set of semisynthetic analogs for comparative structure-activity relationship (SAR) studies. The synthetic products exhibit chromatographic and physicochemical properties identical to naturally produced counterparts, enabling unambiguous identification in complex mixtures [1].

Natural Product Degradation and Stability Research

Paulomycin B serves as a model substrate for investigating spontaneous degradation mechanisms in isothiocyanate-containing natural products. The documented conversion of Paulomycin B to the inactive paulomenol B via intramolecular rearrangement provides a well-characterized system for studying: (1) the chemical basis of antibiotic inactivation pathways, (2) the role of the paulic acid moiety in degradation susceptibility, and (3) the efficacy of chemical stabilization strategies. As demonstrated in Section 3, this degradation pathway is distinct from the stabilization achieved in palsimycins and thiazole-containing derivatives, making Paulomycin B the appropriate baseline comparator for stability-enhancement studies [1].

Glycoside Antibiotic Biosynthesis Pathway Elucidation

Paulomycin B is a key analytical standard for studies mapping the paulomycin biosynthetic gene cluster and pathway intermediates. The biosynthetic pathway of paulomycins has been fully defined through systematic gene inactivation studies, with Paulomycin B production serving as a primary endpoint for validating functional gene assignments . The compound is essential for calibrating HPLC methods that resolve the paulomycin complex (Paulomycin A, B, and paulomenols A and B) from fermentation extracts [1]. Researchers employing combinatorial biosynthesis approaches to generate novel paulomycin derivatives require authentic Paulomycin B as a reference standard for assessing the impact of genetic modifications on production titers and product profiles .

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